Sodium 2,3-dimercaptopropanesulfonate monohydrate

Heavy Metal Chelation Toxicology Therapeutic Index

Sodium 2,3-dimercaptopropanesulfonate monohydrate (DMPS) is a water-soluble dithiol chelator that overcomes the toxicity and brain redistribution limitations of dimercaprol (BAL). It demonstrates superior arsenic and copper-binding affinity compared to DMSA and EDTA, and in challenge tests increases urinary mercury excretion 35–88 fold. Procure this compound for validated biomarker assays, copper overload research, or ADME benchmarking studies where a high therapeutic index and predictable pharmacokinetics are essential.

Molecular Formula C3H9NaO4S3
Molecular Weight 228.3 g/mol
CAS No. 207233-91-8
Cat. No. B010678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,3-dimercaptopropanesulfonate monohydrate
CAS207233-91-8
Synonyms1-Sodium Sulfonate, 2,3-Dimercaptopropane
2,3 Dimercapto 1 propanesulfonic Acid
2,3 Dimercaptopropane 1 Sodium Sulfonate
2,3 Dimercaptopropane 1 sulfonate Sodium
2,3 Dimercaptopropanesulfonic Acid
2,3-Dimercapto-1-propanesulfonic Acid
2,3-Dimercaptopropane 1-Sodium Sulfonate
2,3-Dimercaptopropane Sulfonate, Sodium
2,3-Dimercaptopropane-1-sulfonate Sodium
2,3-Dimercaptopropanesulfonic Acid
2,3-Dithiopropanesulfate, Sodium
Dimaval
DMPS
DMPS Heyl
DMPS-Heyl
Mercuval
Sodium 2,3-Dimercaptopropane Sulfonate
Sodium 2,3-Dithiopropanesulfate
Unithiol
Unitiol
Molecular FormulaC3H9NaO4S3
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESC(C(CS(=O)(=O)[O-])S)S.O.[Na+]
InChIInChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1
InChIKeyXMUHNMQFDVIWGU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,3-Dimercaptopropanesulfonate Monohydrate (DMPS): A Water-Soluble Chelator for Research & Industrial Applications


Sodium 2,3-dimercaptopropanesulfonate monohydrate (DMPS, CAS 207233-91-8), with the molecular formula C₃H₇NaO₃S₃·H₂O and a molecular weight of 228.29 g/mol , is a synthetic dithiol compound belonging to the class of heavy metal chelating agents. It is a water-soluble analog of dimercaprol (British anti-Lewisite, BAL), developed to overcome the toxicity and administration limitations of BAL [1]. DMPS functions by forming stable complexes with heavy metals such as mercury (Hg), arsenic (As), and lead (Pb), facilitating their urinary excretion [2]. Its monohydrate form is the most common and stable crystalline form available for research and industrial purposes.

Why 2,3-Dimercaptopropanesulfonate (DMPS) is Not Simply Interchangeable with Other Dithiol Chelators


Generic substitution of dithiol chelators is scientifically unsound due to fundamental differences in their pharmacokinetics, safety profiles, and metal-binding selectivity. While BAL, DMPS, and DMSA all share vicinal dithiol groups, their differing physicochemical properties (e.g., lipophilicity) lead to vastly different in vivo behavior [1]. For example, BAL's high lipophilicity causes it to redistribute mercury to the brain, whereas DMPS does not [2]. Similarly, DMSA is generally less toxic than DMPS, but DMPS demonstrates superior efficacy in mobilizing arsenic and has a stronger affinity for copper [3]. Therefore, the selection of a specific dithiol chelator must be based on its unique evidence-based profile, not assumed class interchangeability.

Evidence-Based Differentiation Guide for Sodium 2,3-Dimercaptopropanesulfonate Monohydrate (DMPS) vs. Alternatives


Superior Safety Profile of DMPS vs. BAL: Higher Therapeutic Index and No Brain Metal Redistribution

DMPS offers a significantly better safety profile than its predecessor, BAL (dimercaprol). It has a higher therapeutic index, meaning the ratio of toxic dose to effective dose is more favorable [1]. Crucially, in contrast to BAL, DMPS does not cause the redistribution of arsenic or mercury to the brain, a dangerous and well-documented adverse effect [2]. This is attributed to DMPS's hydrophilic (water-soluble) nature, which restricts its distribution primarily to extracellular fluid, unlike the lipophilic BAL which can cross the blood-brain barrier and carry toxic metals into the central nervous system [3].

Heavy Metal Chelation Toxicology Therapeutic Index

Quantified Metal Mobilization: DMPS Significantly Increases Urinary Mercury and Arsenic Excretion in Human Studies

DMPS has been quantitatively shown to dramatically increase the urinary excretion of mercury (Hg) in humans. In a study of occupationally exposed dental personnel, a DMPS challenge test (300 mg oral dose) increased urinary Hg excretion by 35 to 88 times compared to pre-challenge levels [1]. Specifically, the increase was 88-fold for dental technicians, 49-fold for dentists, and 35-fold for non-dental personnel [2]. Furthermore, DMPS administration resulted in a tripling of the percentage of monomethylarsonic acid (MMA) in total urinary arsenic, indicating enhanced mobilization and excretion of this toxic metabolite [3].

Mercury Mobilization Arsenic Mobilization DMPS Challenge Test Urinary Excretion

DMPS Demonstrates Strongest Copper Binding Affinity vs. DMSA and EDTA in Human Urine Analysis

In a comparative study analyzing urine samples from patients with chronic metal exposure, intravenous DMPS demonstrated the strongest binding capacity for copper (Cu) among the chelators tested, which included DMSA and EDTA [1]. This finding is quantitatively supported by a safety analysis of DMPS used at a high dose of 5 mg/kg/day for the treatment of Wilson's disease (hepatolenticular degeneration), a condition characterized by copper overload [2]. The study found the off-label DMPS regimen to be effective in managing the disease, further substantiating its clinical utility as a potent copper chelator.

Copper Chelation Wilson's Disease Metal Binding Affinity Comparative Chelation

Defined Pharmacokinetics: 39-50% Oral Bioavailability and 1.8h Elimination Half-Life in Humans

The pharmacokinetic profile of DMPS is well-characterized in humans. Following intravenous administration of 3.0 mg/kg, the parent drug has a short elimination half-life (t½) of 1.8 hours, while the elimination half-life of total DMPS (parent drug plus metabolites) is approximately 20 hours [1]. Critically, the oral bioavailability of the parent drug has been determined in a separate study to be 39% [2]. Other sources report oral bioavailability to be approximately 50% [3]. This quantifiable data is essential for accurate dosing calculations in experimental models.

Pharmacokinetics Oral Bioavailability DMPS Half-life Drug Metabolism

Best Research and Industrial Application Scenarios for Sodium 2,3-Dimercaptopropanesulfonate Monohydrate (DMPS)


Mercury and Arsenic Exposure Assessment via the DMPS Challenge Test

Procurement of DMPS is essential for research groups developing or validating biomarker assays for heavy metal exposure. The DMPS challenge test, which involves a 300 mg oral dose and subsequent 6-hour urine collection, can increase urinary mercury excretion by 35-88 fold [7], providing a sensitive method to estimate body burden [5]. This scenario is directly supported by quantitative human data on metal mobilization [3].

In Vivo and In Vitro Studies on Copper Chelation and Wilson's Disease

Given DMPS's demonstrated superior copper-binding affinity compared to DMSA and EDTA [7], it is the rational choice for research into copper overload disorders like Wilson's disease. Its efficacy in this application is supported by retrospective clinical safety data at a dose of 5 mg/kg/day [5], making it a valuable tool for exploring new therapeutic strategies for copper chelation.

Controlled Pharmacokinetic Studies of Dithiol Chelators

DMPS's well-defined human pharmacokinetic profile, including a 39-50% oral bioavailability and a 1.8-hour parent drug half-life [7], makes it a reliable standard for comparative pharmacokinetic studies. Researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of new chelating agents can use DMPS as a benchmark with predictable in vivo behavior.

Development of Safer Heavy Metal Chelation Protocols for Research

When designing experiments involving heavy metal toxicity, DMPS is preferred over the more toxic BAL. Its higher therapeutic index and lack of brain metal redistribution [7] translate to a safer experimental system, reducing confounding variables from off-target toxicity. This is critical for studies where maintaining the health and stability of the biological model is a priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 2,3-dimercaptopropanesulfonate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.